molecular formula C11H12F2N2O B2989341 1-(Cyclopropylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2274571-57-0

1-(Cyclopropylmethyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2989341
CAS RN: 2274571-57-0
M. Wt: 226.227
InChI Key: HXDZSUCSFHMESH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Ortho-C(sp2)–H Heteroarylation : Recent research has demonstrated that the compound can serve as a directing group for RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates. This reaction allows for efficient aryl-heteroaryl bond formation, potentially enabling the synthesis of novel heterocyclic drug molecules .

Future Directions

: Wu, J.-X., Yao, Q.-X., Duan, W.-Z., Li, D.-C., Huang, X.-Q., Dou, J.-M., & Wang, H.-W. (2022). RhIII-Catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters. Organic Chemistry Frontiers, 9(4), 1105–1110. DOI: 10.1039/D1QO01868J

properties

IUPAC Name

1-(cyclopropylmethyl)-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)15-11(16)14-6-7-4-5-7/h1-3,7H,4-6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDZSUCSFHMESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-3-(2,6-difluorophenyl)urea

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